molecular formula C16H14BrFO B1327445 4'-Bromo-2'-fluoro-3-(4-methylphenyl)propiophenone CAS No. 898769-07-8

4'-Bromo-2'-fluoro-3-(4-methylphenyl)propiophenone

Cat. No. B1327445
CAS RN: 898769-07-8
M. Wt: 321.18 g/mol
InChI Key: HZVDZJBSSYPIER-UHFFFAOYSA-N
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Description

The compound "4'-Bromo-2'-fluoro-3-(4-methylphenyl)propiophenone" is a synthetic organic molecule that contains bromo, fluoro, and methyl substituents on a propiophenone backbone. While the specific compound is not directly studied in the provided papers, related compounds with bromo, fluoro, and phenyl groups have been synthesized and characterized, indicating a potential interest in such structures for various applications, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds often involves palladium-catalyzed reactions, as seen in the multiple arylation of 2-hydroxy-2-methylpropiophenone with aryl bromides . Another approach includes the use of iodonium bromide derivatives for the preparation of fluorophenols, which are key synthons for more complex molecules . Schiff base reactions involving bromobenzaldehyde with aromatic aminophenols have also been employed to synthesize polyphenol derivatives . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related bromo- and fluoro-substituted compounds has been extensively studied using spectroscopic techniques and X-ray diffraction . Density functional theory (DFT) calculations are commonly used to optimize the geometry and predict various properties of such molecules . These studies provide insights into the electronic distribution and potential reactivity of the compounds.

Chemical Reactions Analysis

The chemical reactivity of bromo- and fluoro-substituted compounds can be complex, involving multiple steps and potential pathways. For instance, the palladium-catalyzed reaction mentioned earlier results in C-C and C-H bond cleavages . The presence of electron-withdrawing groups like bromo and fluoro can significantly affect the reactivity and selectivity of such transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and fluoro-substituted compounds are influenced by their molecular structure. Schiff base monomers derived from bromobenzaldehyde exhibit specific thermal, optical, electrochemical, and fluorescent properties . Similarly, fluorinated poly(aryl ether) with a bromophenyl pendant group shows excellent thermal and oxidative stability, which may be relevant for the compound of interest . Spectroscopic and electronic properties of these compounds have been characterized both experimentally and theoretically, providing a comprehensive understanding of their behavior .

Scientific Research Applications

Synthesis and Biological Activity

4'-Bromo-2'-fluoro-3-(4-methylphenyl)propiophenone has been studied in the context of synthesizing hydrochlorides of α-amino-α-H(phenyl)-(3-fluoro-4-methoxy)acetophenones, which are investigated for their local anesthetic and anti-inflammatory activities. This research demonstrates the potential pharmaceutical applications of compounds derived from 4'-bromo-2'-fluoro-3-(4-methylphenyl)propiophenone (Gevorgyan et al., 1989).

Copolymer Synthesis

The compound is also relevant in the field of polymer science. Studies have focused on its use in the synthesis of novel copolymers of styrene. These copolymers, incorporating elements like 4'-bromo-2'-fluoro-3-(4-methylphenyl)propiophenone, are characterized by various analytical methods, indicating its utility in developing new polymeric materials (Kharas et al., 2016).

Material Science and Engineering

In material science and engineering, derivatives of 4'-bromo-2'-fluoro-3-(4-methylphenyl)propiophenone are used in the development of novel materials with specific electronic properties. For instance, research involving 3-fluoro-4-hexylthiophene, a compound related to 4'-bromo-2'-fluoro-3-(4-methylphenyl)propiophenone, shows its potential use in tuning the electronic properties of conjugated polythiophenes, which are important in electronic applications (Gohier et al., 2013).

Chemical Synthesis and Analysis

Significant research has been conducted on the chemical synthesis and analysis of related bromo- and fluoro-biphenyl compounds. These studies provide insights into the synthetic pathways and chemical behaviors of compounds similar to 4'-bromo-2'-fluoro-3-(4-methylphenyl)propiophenone, contributing to a broader understanding of its chemical class (Qiu et al., 2009).

Pharmaceutical Intermediates

4'-Bromo-2'-fluoro-3-(4-methylphenyl)propiophenone and its derivatives also play a role as intermediates in pharmaceutical synthesis. The compound's derivatives are used in the production of various drugs, demonstrating its significance in medicinal chemistry (Yadav & Sowbna, 2012).

properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)-3-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrFO/c1-11-2-4-12(5-3-11)6-9-16(19)14-8-7-13(17)10-15(14)18/h2-5,7-8,10H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVDZJBSSYPIER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644140
Record name 1-(4-Bromo-2-fluorophenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Bromo-2'-fluoro-3-(4-methylphenyl)propiophenone

CAS RN

898769-07-8
Record name 1-Propanone, 1-(4-bromo-2-fluorophenyl)-3-(4-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898769-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromo-2-fluorophenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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